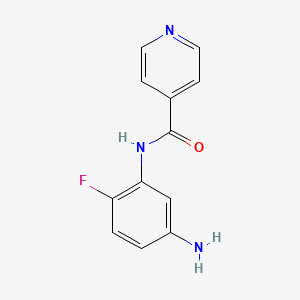

N-(5-Amino-2-fluorophenyl)isonicotinamide

Description

N-(5-Amino-2-fluorophenyl)isonicotinamide is a small organic molecule featuring a fluorinated phenyl ring substituted with an amino group at position 5 and a fluorine atom at position 2. The phenyl ring is linked to an isonicotinamide moiety, a derivative of nicotinamide with a pyridine ring.

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O/c13-10-2-1-9(14)7-11(10)16-12(17)8-3-5-15-6-4-8/h1-7H,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHSBAWGZKVENW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)NC(=O)C2=CC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)isonicotinamide typically involves the reaction of 5-amino-2-fluoroaniline with isonicotinoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)isonicotinamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cancer Treatment

N-(5-Amino-2-fluorophenyl)isonicotinamide has shown potential as a therapeutic agent in the treatment of various cancers. The compound is associated with the inhibition of vascular endothelial growth factor (VEGF) receptor tyrosine kinase activity, which is crucial for angiogenesis—the formation of new blood vessels from existing ones. This process is often upregulated in tumors, making it a target for cancer therapies.

- Mechanism of Action : By inhibiting VEGF receptor activity, the compound can reduce tumor growth and metastasis. It has been studied for efficacy against solid tumors and hematological malignancies such as leukemia .

- Clinical Relevance : Preclinical studies indicate that compounds similar to this compound can effectively treat conditions like diabetic retinopathy and age-related macular degeneration, both of which involve abnormal blood vessel growth .

Neurodegenerative Disorders

Recent research has highlighted the potential of this compound in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may offer therapeutic benefits.

- Targeting mGlu5 Receptors : The compound's structural analogs have been evaluated for their ability to act as negative allosteric modulators of metabotropic glutamate receptor 5 (mGlu5), which is implicated in various psychiatric and neurodegenerative disorders .

- Clinical Trials : Although no small molecule targeting mGlu5 has reached the market yet, ongoing clinical trials are investigating related compounds for their efficacy in managing conditions such as schizophrenia and Alzheimer's disease .

Enzyme Inhibition

This compound also functions as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme linked to metabolic disorders and certain cancers.

- Mechanism : NNMT is involved in the methylation of nicotinamide, which affects various metabolic pathways. Overexpression of this enzyme has been associated with obesity, diabetes, and cancer progression .

- Research Findings : Studies have demonstrated that inhibitors of NNMT can significantly reduce its activity, leading to potential therapeutic strategies for managing metabolic diseases and cancer . The design of these inhibitors often relies on structure-based rational design to enhance selectivity and potency .

Summary Data Table

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound’s amino and fluorine groups enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Key Observations:

The heptyloxy chain in N-(5-amino-2-fluorophenyl)-4-(heptyloxy)benzamide raises Log P significantly (5.2 vs. ~0.6 for the acetamide analog), suggesting enhanced lipophilicity and possible impacts on bioavailability . Electron-withdrawing groups (Cl, CF₃) in N-[5-chloro-2-(trifluoromethyl)phenyl]isonicotinamide may improve metabolic stability but reduce solubility due to decreased polarity .

Biological Activity Trends :

- While direct activity data for the target compound is unavailable, analogs like thiazolidinedione-isonicotinamide hybrids (e.g., compounds 68–70 in ) demonstrate broad-spectrum antimicrobial activity. This suggests that the isonicotinamide moiety, combined with strategic aromatic substitutions, may contribute to biological efficacy .

- The acetamide analog () has a simpler structure and lower molecular weight, which could favor renal clearance but limit target engagement compared to bulkier derivatives .

Structural Determinants of Function: The amino group at position 5 in the target compound may enable hydrogen bonding with biological targets, a feature absent in analogs with non-polar substituents (e.g., CF₃, Cl) . The pyridine ring in isonicotinamide could participate in π-π stacking or coordinate with metal ions, differentiating it from benzamide-based analogs .

Biological Activity

N-(5-Amino-2-fluorophenyl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its mechanisms of action, biological effects, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom and an amino group on the phenyl ring, contributing to its distinct chemical properties. The presence of fluorine enhances the compound's lipophilicity and stability, which are critical for its interaction with biological targets.

The compound primarily acts as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide. This inhibition is crucial in various therapeutic contexts, particularly in cancer treatment and metabolic disorders. The mechanism involves hydrogen bonding between the compound and key residues in the enzyme's active site, which enhances binding affinity .

Biological Activity

This compound exhibits several notable biological activities:

- Inhibition of NNMT : The compound has shown potent inhibitory effects on NNMT, making it a promising candidate for therapeutic applications targeting metabolic pathways.

- Potential in Imaging : It has been evaluated as a precursor for PET probes in imaging studies related to glycogen synthase kinase 3 (GSK-3), demonstrating favorable blood-brain barrier permeability and stability in serum .

Comparative Analysis

The following table summarizes this compound's biological activity compared to similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Contains amino and fluorine groups | Potent NNMT inhibitor |

| N-(5-Amino-2-chlorophenyl)isonicotinamide | Chlorine instead of fluorine | Moderate NNMT inhibition |

| N-(5-Amino-2-bromophenyl)isonicotinamide | Bromine substitution | Variable activity depending on structure |

| N-(5-Amino-2-methylphenyl)isonicotinamide | Methyl group addition | Weaker interaction with NNMT |

Case Studies and Research Findings

- Inhibitory Studies : A study demonstrated that this compound exhibits nanomolar affinity for NNMT, significantly reducing enzyme activity at micromolar concentrations. The IC50 values indicate strong competitive inhibition compared to other known inhibitors .

- Imaging Applications : The compound was incorporated into PET probes for GSK-3 imaging, showing high stability and favorable pharmacokinetics in vivo. This application highlights its potential role in non-invasive imaging techniques for neurological disorders .

- Metabolic Stability : Research indicated that this compound maintains stability in human serum over extended periods, which is critical for therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.